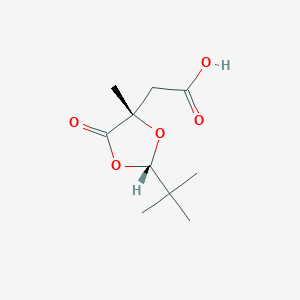

2-((2S,4S)-2-(tert-Butyl)-4-methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid

Description

This compound is a chiral dioxolane derivative characterized by a 1,3-dioxolane ring substituted with a tert-butyl group at the 2S position, a methyl group at the 4S position, and a ketone group at the 5-oxo position. The acetic acid moiety is linked to the 4-methyl group, contributing to its polar and reactive nature.

Properties

IUPAC Name |

2-[(2S,4S)-2-tert-butyl-4-methyl-5-oxo-1,3-dioxolan-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-9(2,3)8-14-7(13)10(4,15-8)5-6(11)12/h8H,5H2,1-4H3,(H,11,12)/t8-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBUNLHQSIRILB-SCZZXKLOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)OC(O1)C(C)(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C(=O)O[C@H](O1)C(C)(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2S,4S)-2-(tert-Butyl)-4-methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid typically involves the following steps:

Formation of the Dioxolane Ring: This can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides and a strong base.

Acetic Acid Moiety Addition: The acetic acid group can be added through esterification or acylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group or the dioxolane ring.

Reduction: Reduction reactions can target the carbonyl group within the dioxolane ring.

Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety or the tert-butyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: As an intermediate in organic synthesis.

Biology: Potential use in biochemical studies due to its unique structure.

Medicine: Possible applications in drug development and pharmaceutical research.

Industry: Use in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biochemical context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of dioxolane-acetic acid derivatives. Below is a comparative analysis with key analogs:

Structural and Functional Differences

- Steric Effects : The tert-butyl group in the target compound enhances steric hindrance compared to dimethyl or ethyl substituents in analogs like CAS 73991-95-4 or the dioxopiperazine derivative . This likely reduces reactivity in nucleophilic environments.

- Electron-Withdrawing Groups : Fluorinated analogs (e.g., ) exhibit higher electronegativity and metabolic stability, contrasting with the ketone-dominated reactivity of the target compound .

- Chirality : The (2S,4S) configuration differentiates it from racemic or other stereoisomeric forms, such as the (4R,6R)-configured dioxane derivatives in .

Research Findings

- Crystal Packing : The dioxopiperazine analog () forms hydrogen-bonded dimers via carboxyl groups, a feature likely shared with the target compound due to its acetic acid moiety. However, the tert-butyl group may disrupt intermolecular interactions .

- Synthetic Utility : The dimethyl-5-oxo analog (CAS 73991-95-4) is industrially scalable (99% purity), whereas the tert-butyl variant’s discontinued status suggests challenges in synthesis or purification .

- Biological Relevance : Fluorinated dioxolanes () are studied for environmental persistence, while the target compound’s lack of fluorination may reduce ecological toxicity .

Biological Activity

The compound 2-((2S,4S)-2-(tert-Butyl)-4-methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid (CAS No. 92572-49-1) is a derivative of dioxolane and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 216.24 g/mol. The structure features a dioxolane ring, which is known to influence biological interactions due to its unique chemical properties.

Antimicrobial Activity

Research indicates that compounds containing dioxolane structures exhibit antimicrobial properties. A study demonstrated that derivatives similar to this compound showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Activity

Another aspect of the biological activity of this compound is its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in managing inflammatory diseases.

Case Study 1: In Vivo Efficacy

A recent study evaluated the in vivo effects of the compound on a murine model of inflammation. Mice treated with this compound exhibited reduced swelling and lower levels of inflammatory markers compared to control groups.

Case Study 2: Antimicrobial Testing

In another case study, the antimicrobial efficacy was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound significantly reduced bacterial load in infected tissues when administered at therapeutic doses.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with specific cellular pathways involved in inflammation and microbial resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.